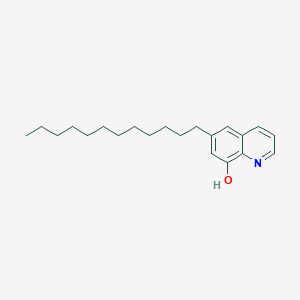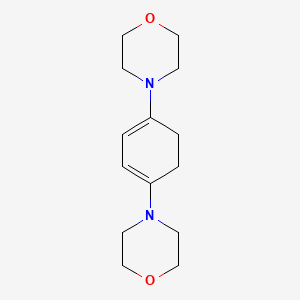
4,4'-Cyclohexa-1,3-diene-1,4-diyldimorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine is an organic compound characterized by a cyclohexadiene ring substituted with morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine typically involves the reaction of cyclohexa-1,3-diene with morpholine under specific conditions. One common method is the dehydration of cyclohexane-1,4-diol, which is obtained by the hydrogenation of hydroquinone over a Raney nickel catalyst in methanol at 150°C and an initial pressure of hydrogen at 140 atm . The dehydration is carried out with phthalic anhydride at 200°C, yielding a mixture of dienes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexadiene oxides, while reduction could produce cyclohexane derivatives.
Scientific Research Applications
4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine involves its interaction with molecular targets through its morpholine groups. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzyme active sites, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,3-diene: A simpler diene without morpholine substitution.
Cyclohexa-1,4-diene: An isomer with different double bond positions.
Morpholine: A simpler compound with a single morpholine ring.
Uniqueness
4,4’-Cyclohexa-1,3-diene-1,4-diyldimorpholine is unique due to the presence of both the cyclohexadiene ring and morpholine groups, which confer distinct chemical and physical properties
Properties
CAS No. |
38112-33-3 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
4-(4-morpholin-4-ylcyclohexa-1,3-dien-1-yl)morpholine |
InChI |
InChI=1S/C14H22N2O2/c1-2-14(16-7-11-18-12-8-16)4-3-13(1)15-5-9-17-10-6-15/h1-2H,3-12H2 |
InChI Key |
LFEJYXWRYNZOKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC=C1N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
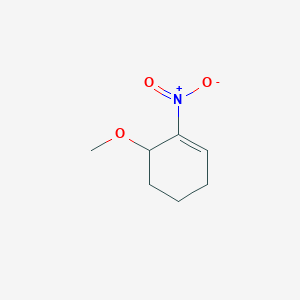
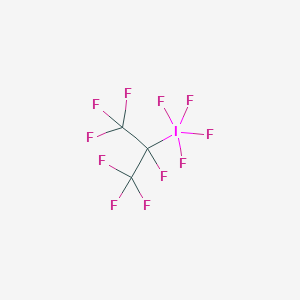
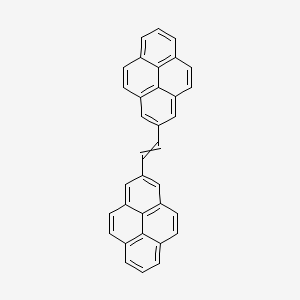



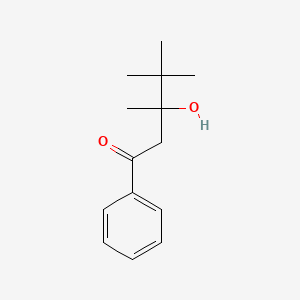
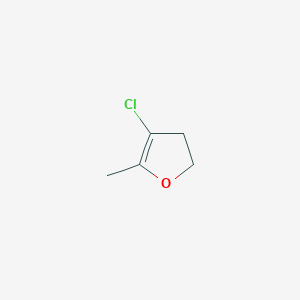
![1-[4-Bromo-3-(trifluoromethyl)phenyl]-2-[4-[2-(diethylamino)ethylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14658991.png)


![4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol](/img/structure/B14659013.png)
